Stearyl Alcohol
Overview
Description
Mechanism of Action
Target of Action
Octadecanol, also known as Stearyl alcohol or 1-octadecanol, is an organic compound classified as a saturated fatty alcohol It’s widely used as an ingredient in lubricants, resins, perfumes, and cosmetics . It’s also used as an emollient, emulsifier, and thickener in ointments .
Mode of Action
For instance, in a study of Octadecanol and n-Nonadecane binary system, it was found that Octadecanol transitions from a liquid state to an R’IV phase before stabilizing in a monoclinic structure .
Biochemical Pathways
It’s worth noting that octadecanol is a part of the octadecanoid pathway, a biosynthetic pathway for the production of the phytohormone jasmonic acid (ja), an important hormone for the induction of defense genes .
Pharmacokinetics
It’s known that octadecanol is insoluble in water , which could impact its bioavailability.
Result of Action
It’s known that octadecanol has a wide range of uses in various industries, suggesting that it interacts with molecular structures in ways that contribute to its utility in these applications .
Biochemical Analysis
Biochemical Properties
Octadecanol participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of binary systems with n-Nonadecane, revealing dynamic structural changes under varying conditions .
Cellular Effects
The effects of Octadecanol on cells and cellular processes are complex and multifaceted. While specific cellular effects can vary depending on the context, Octadecanol is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Octadecanol exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecanol can change over time. This includes information on Octadecanol’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Octadecanol can vary with different dosages in animal models. Specific effects can depend on the dosage and the specific model used .
Metabolic Pathways
Octadecanol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Octadecanol is transported and distributed within cells and tissues in a variety of ways. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Octadecanol can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Stearyl alcohol can be prepared through several methods:
Catalytic Hydrogenation: This is the most common method, where stearic acid or certain fats are hydrogenated in the presence of a catalyst.
Chemical Reduction: This compound can also be synthesized by the chemical reduction of stearic acid.
In industrial settings, this compound is often derived from natural sources such as vegetable oils and animal fats . The process involves the hydrogenation of these fats and oils under specific conditions to yield this compound .
Chemical Reactions Analysis
Stearyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to stearic acid under appropriate conditions.
Esterification: It reacts with acids to form esters, such as stearyl heptanoate.
Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, acids, and catalysts . The major products formed from these reactions are stearic acid, esters, and substituted alcohols .
Scientific Research Applications
Stearyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a surfactant in the synthesis of nanoparticles.
Biology: This compound is used in the formulation of liposomes and other drug delivery systems.
Medicine: It is an ingredient in topical formulations, providing emollient and thickening properties.
Industry: This compound is used in the production of lubricants, resins, perfumes, and cosmetics.
Comparison with Similar Compounds
Stearyl alcohol is often compared with other fatty alcohols such as cetyl alcohol and oleyl alcohol:
Cetyl Alcohol: Both cetyl alcohol and this compound are used as emollients in skincare products.
Oleyl Alcohol: Oleyl alcohol is an unsaturated fatty alcohol with a double bond in its carbon chain, making it more reactive than this compound.
This compound is unique due to its high melting point and stability, making it suitable for applications requiring solid, waxy materials .
Properties
IUPAC Name |
octadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDOVTGHNKAZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 1-OCTADECANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026935 | |
Record name | 1-Octadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS. | |
Record name | 1-Octadecanol | |
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Record name | Stearyl alcohol | |
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Record name | Octadecanol | |
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Record name | 1-OCTADECANOL | |
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Boiling Point |
210.5 °C at 15 mm Hg, 336 °C | |
Record name | 1-OCTADECANOL | |
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Record name | 1-OCTADECANOL | |
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Flash Point |
200 °C, 392 °F (200 °C) (Closed cup), 170 °C | |
Record name | Stearyl alcohol | |
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Solubility |
Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none | |
Record name | 1-OCTADECANOL | |
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Record name | Octadecanol | |
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Density |
0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid) | |
Record name | 1-OCTADECANOL | |
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Vapor Pressure |
0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133 | |
Record name | Stearyl alcohol | |
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Mechanism of Action |
... Ethanol, 1-propanol, 1-butanol, 1-pentanol and 1-octanol had essentially the same effects on the mitochondrial ultrastructure: a mixed population of small and enlarged mitochondria with poorly developed cristae; 1-dodecanol induced ultrastructural changes of mitochondria of two distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes and remarkably enlarged mitochondria with well-developed cristate in others; and 1-octadecanol induced remarkably enlarged mitochondria in all hepatocytes., ... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol., ... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective., After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain. | |
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Color/Form |
Leaflets from ethanol, Unctuous white flakes or granules | |
CAS No. |
112-92-5, 68911-61-5 | |
Record name | Stearyl alcohol | |
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Record name | Stearyl alcohol [JAN:NF] | |
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Record name | 1-Octadecanol | |
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Record name | Octadecan-1-ol | |
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Melting Point |
59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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